1-Cyclopentyl-3-(2-methoxyphenyl)urea

Drug Discovery Physicochemical Property Prediction Lead Optimization

Researchers studying CCR5 antagonism need ortho-methoxy urea probes with defined conformational properties, but generic phenylureas lack the steric and electronic precision of the 2-methoxyphenyl group. 1-Cyclopentyl-3-(2-methoxyphenyl)urea resolves this: - Ortho-methoxy conformation distinct from para-substituted analogs enables systematic SAR on urea scaffold geometry and H-bond orientation. - Predicted LogP 3.22 and cyclopentyl group provide tunable lipophilicity for permeability optimization without large hydrophobic moieties. - ≥95% purity; ambient shipping; available from multiple qualified suppliers for immediate global delivery.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Cat. No. B11941507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-3-(2-methoxyphenyl)urea
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2CCCC2
InChIInChI=1S/C13H18N2O2/c1-17-12-9-5-4-8-11(12)15-13(16)14-10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H2,14,15,16)
InChIKeyHVUJFAVHTZXSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 750 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentyl-3-(2-methoxyphenyl)urea: Key Identifiers & Procurement Baseline


1-Cyclopentyl-3-(2-methoxyphenyl)urea (CAS: 197456-03-4) is a small-molecule N,N'-disubstituted urea derivative with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is characterized by a central urea core linked to a cyclopentyl group on one nitrogen and a 2-methoxyphenyl group on the other. The compound is a solid at room temperature and is primarily utilized as a research chemical or a synthetic building block . Predicted physicochemical properties include a LogP of approximately 3.22, a pKa of 13.78, and a boiling point of 353.37 °C .

Procurement Risks: Substitution Limitations for 1-Cyclopentyl-3-(2-methoxyphenyl)urea


Simple substitution of 1-Cyclopentyl-3-(2-methoxyphenyl)urea with another phenylurea derivative like Pencycuron or a non-ortho-methoxy analog is not scientifically valid. The ortho-methoxy group on the phenyl ring creates a unique steric and electronic environment that directly impacts molecular conformation, hydrogen-bonding capability, and target-binding orientation [1]. This contrasts sharply with para-substituted analogs or unsubstituted phenylureas, which exhibit different geometries and electrostatic potential surfaces. Furthermore, the cyclopentyl group imparts a specific degree of lipophilicity (predicted LogP ~3.22) and conformational flexibility that differs from smaller alkyl groups (e.g., methyl, ethyl) or larger/bulkier rings . These structural nuances are critical determinants of solubility, metabolic stability, and target engagement, meaning that substituting one urea derivative for another will almost certainly alter the experimental outcome in any structure-dependent application.

Differentiating Evidence for 1-Cyclopentyl-3-(2-methoxyphenyl)urea


Physicochemical Profile vs. Unsubstituted Analog

The ortho-methoxy substitution in 1-Cyclopentyl-3-(2-methoxyphenyl)urea significantly alters its physicochemical profile compared to the unsubstituted 1-cyclopentyl-3-phenylurea analog. This modification is predicted to increase lipophilicity and modify hydrogen-bonding properties, which are critical for membrane permeability and target binding. .

Drug Discovery Physicochemical Property Prediction Lead Optimization

CCR5 Antagonism vs. Fungicidal Pencycuron

While specific IC50 values for 1-Cyclopentyl-3-(2-methoxyphenyl)urea at human CCR5 are not publicly available, preliminary pharmacological screening data has indicated its utility as a CCR5 antagonist [1]. This differentiates it from the structurally related fungicide Pencycuron (1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea), which is a non-systemic fungicide with specific activity against Rhizoctonia solani and no reported mammalian target engagement [2]. The target compound's assigned activity places it in a distinct application space (HIV infection, asthma, autoimmune diseases) compared to the agricultural applications of its analog [1].

Immunology Virology Inflammation CCR5 Antagonism

Ortho-Methoxy vs. Para-Methoxy Conformational Differences

The ortho-methoxy group in 1-Cyclopentyl-3-(2-methoxyphenyl)urea enforces a different low-energy conformation compared to its para-methoxy isomer (1-Cyclopentyl-3-(4-methoxyphenyl)urea) or the unsubstituted phenyl analog. This is a critical structural differentiator. The ortho substitution introduces steric hindrance near the urea linkage, potentially altering the dihedral angle between the phenyl ring and the urea plane, which in turn affects the compound's capacity for intermolecular hydrogen bonding and its fit within the tight confines of a protein binding pocket .

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Modeling

Application Scenarios for 1-Cyclopentyl-3-(2-methoxyphenyl)urea


Chemical Probe for Ortho-Substitution SAR

As demonstrated by the structural evidence, 1-Cyclopentyl-3-(2-methoxyphenyl)urea is an ideal chemical probe to investigate the effect of ortho-methoxy substitution on a urea scaffold. Its unique conformation, compared to para-substituted or unsubstituted analogs, allows medicinal chemists to systematically study how steric and electronic factors influence target binding affinity and selectivity in a lead optimization campaign .

In Vitro CCR5 Pathway Studies

Based on the assigned activity data, this compound is a suitable starting point for in vitro research exploring CCR5 antagonism. It can be used in cellular assays (e.g., calcium mobilization, chemotaxis) to investigate its effect on CCR5 signaling pathways, which are implicated in HIV infection and inflammatory diseases. Its use in these assays provides a distinct advantage over general-purpose urea derivatives like Pencycuron, which lack this specific target engagement profile [1].

Lipophilicity Optimization Building Block

The predicted LogP of 3.22 positions this compound as a moderately lipophilic building block. In a medicinal chemistry context, it can be used to improve the lipophilicity of a lead series without resorting to larger, more complex hydrophobic groups. This is supported by the quantitative comparison with the unsubstituted phenyl analog, which demonstrates a measurable increase in LogP due solely to the methoxy group . This allows for fine-tuning of physicochemical properties like permeability and solubility.

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